2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and a dicarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.
Addition of the Dicarbonitrile Moiety: This can be done through condensation reactions with appropriate nitrile-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran: Shares structural similarities with the benzofuran compound.
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a similar core structure.
Uniqueness
2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17N3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[(E)-2-(dimethylamino)ethenyl]-3-(4-methylbenzoyl)-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C22H17N3O2/c1-14-4-6-15(7-5-14)22(26)21-18-10-16(12-23)17(13-24)11-20(18)27-19(21)8-9-25(2)3/h4-11H,1-3H3/b9-8+ |
InChI Key |
PPUNFGRZTBSISE-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)/C=C/N(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C=CN(C)C |
Origin of Product |
United States |
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